molecular formula C8H11BrTe B12629483 2-Bromo-5-butyltellurophene CAS No. 920977-16-8

2-Bromo-5-butyltellurophene

Katalognummer: B12629483
CAS-Nummer: 920977-16-8
Molekulargewicht: 314.7 g/mol
InChI-Schlüssel: QNTVHMWBIXGFII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-butyltellurophene is an organotellurium compound that features a tellurophene ring substituted with a bromine atom at the second position and a butyl group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-butyltellurophene typically involves the bromination of 5-butyltellurophene. One common method is the reaction of 5-butyltellurophene with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the second position of the tellurophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-butyltellurophene can undergo various chemical reactions, including:

    Oxidation: The tellurium atom in the tellurophene ring can be oxidized to form telluroxides or tellurones.

    Reduction: The compound can be reduced to form tellurides.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under appropriate conditions, often in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Telluroxides or tellurones.

    Reduction: Tellurides.

    Substitution: Various substituted tellurophenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-butyltellurophene has several applications in scientific research:

    Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors due to its electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organotellurium compounds.

    Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antioxidant properties.

    Catalysis: It can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-butyltellurophene in various applications depends on its chemical reactivity. In oxidation reactions, the tellurium atom undergoes a change in oxidation state, which can influence the electronic properties of the compound. In substitution reactions, the bromine atom acts as a leaving group, allowing the introduction of different functional groups into the tellurophene ring. The molecular targets and pathways involved are specific to the type of reaction and the application being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-5-methoxytellurophene: Similar structure but with a methoxy group instead of a butyl group.

    2-Bromo-5-ethyltellurophene: Similar structure but with an ethyl group instead of a butyl group.

    2-Bromo-5-phenyltellurophene: Similar structure but with a phenyl group instead of a butyl group.

Uniqueness

2-Bromo-5-butyltellurophene is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and electronic properties compared to other similar compounds. The butyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications in materials science and organic synthesis.

Eigenschaften

CAS-Nummer

920977-16-8

Molekularformel

C8H11BrTe

Molekulargewicht

314.7 g/mol

IUPAC-Name

2-bromo-5-butyltellurophene

InChI

InChI=1S/C8H11BrTe/c1-2-3-4-7-5-6-8(9)10-7/h5-6H,2-4H2,1H3

InChI-Schlüssel

QNTVHMWBIXGFII-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C([Te]1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.